molecular formula C9H14F2O B2629025 1-(4,4-Difluorocyclohexyl)propan-1-one CAS No. 1592780-45-4

1-(4,4-Difluorocyclohexyl)propan-1-one

Cat. No. B2629025
CAS RN: 1592780-45-4
M. Wt: 176.207
InChI Key: DXTFXYLNBJVHLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The InChI code for “1-(4,4-Difluorocyclohexyl)propan-1-one” is 1S/C9H14F2O/c1-2-8(12)7-3-5-9(10,11)6-4-7/h7H,2-6H2,1H3 . This indicates that the molecule consists of a cyclohexyl ring with two fluorine atoms at the 4,4-positions, and a propanone group attached to the cyclohexyl ring .


Physical And Chemical Properties Analysis

“1-(4,4-Difluorocyclohexyl)propan-1-one” is a liquid at room temperature . More detailed physical and chemical properties such as boiling point, melting point, and solubility are not available in the sources I found.

Scientific Research Applications

Conformational Studies and Chemical Properties

Research on difluorocyclohexane derivatives, such as 1,1-difluorocyclohexane, has focused on understanding their conformational properties and reactivity. Studies on gem-fluorocyclohexanes, including analysis of rates of ring inversion and conformational equilibria, have provided insights into the influence of fluorine atoms on the structure and stability of these compounds. Such research helps in elucidating the fundamental chemical properties of difluorocyclohexyl derivatives and their potential applications in material science and organic synthesis (Spassov et al., 1967).

Photophysical and Photochemical Investigations

Photophysical studies of chalcone derivatives and photochemical reactions of related compounds have explored the interactions and transformations these molecules undergo under specific conditions. For instance, investigations into the photophysics of chalcone derivatives have shed light on the vibronic interactions and photophysical behaviors of these molecules, offering potential pathways for developing new optical materials (Bangal et al., 1996).

Crystal Structure and Molecular Docking

The crystal structure analysis of specific difluorocyclohexyl derivatives provides essential data on molecular geometry, conformation, and intermolecular interactions. Such information is crucial for the design and development of new compounds with desired properties. Additionally, molecular docking studies, as performed on certain pyrazoline derivatives, help in understanding the potential biological activity and interaction with biological targets, thereby aiding in drug discovery processes (Gandhi et al., 2019).

Synthetic Applications and New Methodologies

Research into the synthesis and reactivity of difluorocyclohexyl derivatives has led to the development of new synthetic methodologies. This includes the design and synthesis of novel compounds with potential applications in drug discovery, as evidenced by the development of 1-amino-4,4-difluorocyclohexanecarboxylic acid as a building block for pharmacologically relevant molecules (Mykhailiuk et al., 2013).

Safety and Hazards

The safety information for “1-(4,4-Difluorocyclohexyl)propan-1-one” indicates that it may be hazardous. The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H227, H315, H319, and H335, indicating that it is combustible, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-(4,4-difluorocyclohexyl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14F2O/c1-2-8(12)7-3-5-9(10,11)6-4-7/h7H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXTFXYLNBJVHLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1CCC(CC1)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4,4-Difluorocyclohexyl)propan-1-one

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